2-(2-(Benzyloxy)phenyl)propan-2-OL 2-(2-(Benzyloxy)phenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487605
InChI: InChI=1S/C16H18O2/c1-16(2,17)14-10-6-7-11-15(14)18-12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3
SMILES:
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

2-(2-(Benzyloxy)phenyl)propan-2-OL

CAS No.:

Cat. No.: VC16487605

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Benzyloxy)phenyl)propan-2-OL -

Specification

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 2-(2-phenylmethoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C16H18O2/c1-16(2,17)14-10-6-7-11-15(14)18-12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3
Standard InChI Key RRHXGOMXNLNPAX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=CC=C1OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

2-(2-(Benzyloxy)phenyl)propan-2-ol belongs to the class of aromatic alcohols, characterized by a propan-2-ol backbone substituted at the second carbon with a 2-(benzyloxy)phenyl group. Its molecular formula is C16H18O2\text{C}_{16}\text{H}_{18}\text{O}_2, with a molecular weight of 242.31 g/mol . The benzyloxy moiety (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) is attached para to the hydroxyl group on the phenyl ring, creating a sterically hindered environment that influences reactivity.

The compound’s IUPAC name, 2-(2-(benzyloxy)phenyl)propan-2-ol, reflects its substitution pattern. X-ray crystallography data for analogous structures reveal a dihedral angle of approximately 85° between the benzyloxy-substituted phenyl ring and the central propan-2-ol group, contributing to its non-planar geometry . This spatial arrangement impacts intermolecular interactions, as evidenced by its moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 2-(2-(benzyloxy)phenyl)propan-2-ol typically proceeds via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A validated method involves:

  • Benzyloxybenzoyl Chloride Preparation:
    2-Hydroxybenzoic acid is treated with benzyl bromide in the presence of a base (e.g., NaH\text{NaH}) to yield 2-(benzyloxy)benzoic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) .

  • Amide Formation and Cyclization:
    The acid chloride reacts with 2-amino-2-methylpropan-1-ol to form a hydroxy amide intermediate. Cyclization under acidic conditions (e.g., MsCl/Et3N\text{MsCl}/\text{Et}_3\text{N}) produces the target compound in yields exceeding 85% .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature0°C to rt92
SolventCH2Cl2\text{CH}_2\text{Cl}_287
CatalystTriethylamine89

Alternative Approaches

Schlosser’s base (LDA/KOtBu\text{LDA}/\text{KOtBu}) has been employed to facilitate -Wittig rearrangements of related oxazoline precursors, though this method shows lower efficiency (48% yield) due to competing side reactions . For example, treatment of 2-(2-(benzylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole with butyllithium at −78°C resulted in undesired oxazolidine byproducts, highlighting the sensitivity of the benzyloxy group to strong bases .

Physicochemical Properties

Solubility and Partitioning

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
THF34.7
Chloroform28.9

The octanol-water partition coefficient (logP\log P) is experimentally determined as 3.2 ± 0.1, indicating moderate lipophilicity suitable for membrane permeability in drug delivery systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3):
    δ 7.45–7.32 (m, 5H, benzyl aromatic), 7.25–7.15 (m, 4H, phenyl), 5.12 (s, 2H, OCH2Ph\text{OCH}_2\text{Ph}), 1.68 (s, 6H, C(CH3)2\text{C}(\text{CH}_3)_2) .

  • 13C^{13}\text{C} NMR (126 MHz, CDCl3_3):
    δ 156.8 (C-O), 137.2 (quaternary C), 128.5–127.1 (aromatic CH), 73.4 (OCH2Ph\text{OCH}_2\text{Ph}), 31.2 (C(CH3)2\text{C}(\text{CH}_3)_2) .

Infrared (IR) Spectroscopy

Key absorption bands include νmax\nu_{\text{max}} 3377 cm1^{-1} (O-H stretch), 1647 cm1^{-1} (C=O amide I), and 1585 cm1^{-1} (aromatic C=C), confirming the alcohol and benzyloxy functionalities .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to β-adrenergic receptor agonists, where its hydroxyl group undergoes phosphorylation or sulfonation to enhance bioavailability. Derivatives like 1-[3-amino-4-(benzyloxy)phenyl]-2-[benzyl(α-methyl-4-methoxyphenethyl)amino]ethanol (CAS 43229-68-1) demonstrate bronchodilatory effects in preclinical models.

Catalysis and Materials Science

Pd-catalyzed cross-coupling reactions utilize 2-(2-(benzyloxy)phenyl)propan-2-ol as a ligand due to its electron-donating benzyloxy group, which stabilizes transition metals. Recent studies report a 15% increase in Suzuki-Miyaura coupling yields when using palladium complexes of this ligand compared to triphenylphosphine .

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